N-[4-(1-adamantyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[4-(1-adamantyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide” is a chemical compound with the molecular formula C27H32N2O4S . It has a molecular weight of 480.61898 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process involves the synthesis of aminosubstituted diaryl adamantanes and their pharmacological evaluation against many cancer cell lines . The new derivatives present an aryl substitution at the C-1 adamantane position .Molecular Structure Analysis
The molecular structure of this compound consists of an adamantyl group attached to a phenyl ring, which is further connected to a morpholinylsulfonyl group via an amide linkage . The exact mass of the compound is 430.262028332 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of an amide bond between the phenyl ring and the morpholinylsulfonyl group . The synthesis also involves the substitution of the C-1 position in the adamantane skeleton with aminoaryl or aminoalkyl groups .Physical and Chemical Properties Analysis
The compound has a molecular weight of 430.6 g/mol . It has a topological polar surface area of 41.6 Ų and a complexity of 615 . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts .Future Directions
Properties
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4S/c30-26(22-1-7-25(8-2-22)34(31,32)29-9-11-33-12-10-29)28-24-5-3-23(4-6-24)27-16-19-13-20(17-27)15-21(14-19)18-27/h1-8,19-21H,9-18H2,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHODOSUKVFAXDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.